3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1286726-60-0
VCID: VC11857188
InChI: InChI=1S/C17H16N4O2/c1-12-18-16(23-19-12)14-10-21(11-14)17(22)13-4-6-15(7-5-13)20-8-2-3-9-20/h2-9,14H,10-11H2,1H3
SMILES: CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Molecular Formula: C17H16N4O2
Molecular Weight: 308.33 g/mol

3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

CAS No.: 1286726-60-0

Cat. No.: VC11857188

Molecular Formula: C17H16N4O2

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole - 1286726-60-0

Specification

CAS No. 1286726-60-0
Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
IUPAC Name [3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Standard InChI InChI=1S/C17H16N4O2/c1-12-18-16(23-19-12)14-10-21(11-14)17(22)13-4-6-15(7-5-13)20-8-2-3-9-20/h2-9,14H,10-11H2,1H3
Standard InChI Key LNRWFLWDPRICMB-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Canonical SMILES CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4

Introduction

Synthesis Pathways

The synthesis of compounds like 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multi-step reactions:

General Synthetic Steps:

  • Formation of the Oxadiazole Ring:

    • Oxadiazoles are often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    • In this case, the oxadiazole ring likely originates from a precursor such as a nitrile oxide intermediate.

  • Introduction of the Azetidine Group:

    • Azetidine derivatives can be introduced by reacting azetidinones with appropriate electrophiles or nucleophiles.

  • Attachment of the Pyrrole-Benzoyl Moiety:

    • The pyrrole-benzoyl group can be added through acylation reactions using benzoyl chlorides or anhydrides in the presence of pyrrole.

Challenges in Synthesis:

The synthesis of this compound may involve controlling regioselectivity during substitution reactions and managing the inherent strain in the azetidine ring.

Oxadiazole Derivatives:

Compounds containing the 1,2,4-oxadiazole ring are known for diverse biological activities:

  • Antibacterial: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .

  • Anti-inflammatory: Oxadiazoles can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Anticancer: Some oxadiazoles exhibit cytotoxicity against cancer cell lines by interfering with DNA replication or protein synthesis .

Azetidine Derivatives:

Azetidines are promising pharmacophores in drug discovery due to their bioactivity:

  • They are often incorporated into antibiotics or enzyme inhibitors.

Pyrrole-Benzoyl Moiety:

The pyrrole nucleus is prevalent in bioactive natural products and drugs (e.g., heme). It enhances binding affinity toward biological targets via π-stacking interactions.

Potential Applications

Given its structural features, this compound has potential applications in:

  • Medicinal Chemistry:

    • As a lead molecule for developing anti-inflammatory agents targeting LOX enzymes.

    • As an antimicrobial agent due to its oxadiazole core.

  • Material Science:

    • Heterocycles like oxadiazoles are explored for use in optoelectronic materials due to their electron-rich nature.

  • Pharmacological Studies:

    • The combination of azetidine and pyrrole moieties makes it suitable for screening against various biological targets.

Future Research Directions

Further studies on this compound could focus on:

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the oxadiazole or azetidine rings to optimize biological activity.

  • Docking Studies:

    • Computational modeling to predict binding affinities with enzymes like COX or LOX.

  • Pharmacokinetics:

    • Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

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